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molecular formula C16H17NO3 B8685251 Benzyl (4-(2-hydroxyethyl)phenyl)carbamate

Benzyl (4-(2-hydroxyethyl)phenyl)carbamate

Cat. No. B8685251
M. Wt: 271.31 g/mol
InChI Key: RVZIFYFYOOSCOE-UHFFFAOYSA-N
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Patent
US06352982B1

Procedure details

4-Aminophenethyl alcohol (3.5 g) was dissolved in ethyl acetate (60 ml), to which was added 1N sodium hydroxide (50 ml). To the mixture was added, while stirring at room temperature, carbobenzoxy chloride (4.5 g). The mixture was stirred for 30 minutes. The organic layer was then separated, washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off to leave 4-benzyloxycarbonylaminophenethyl alcohol (4.5 g) as a liver brown crystalline product (4.5 g),
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[C:13](Cl)([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14]>C(OCC)(=O)C>[CH2:16]([O:15][C:13]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][OH:8])=[CH:4][CH:3]=1)=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
NC1=CC=C(CCO)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the mixture was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC1=CC=C(CCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 65%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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